Octyl Maleimide

Description

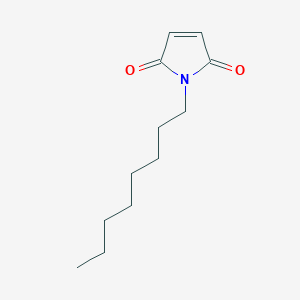

Structure

3D Structure

Properties

IUPAC Name |

1-octylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-2-3-4-5-6-7-10-13-11(14)8-9-12(13)15/h8-9H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKBJYQCJJXCBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26714-91-0 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-octyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26714-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60333583 | |

| Record name | Octyl Maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4080-76-6 | |

| Record name | Octyl Maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Octyl Maleimide: Core Chemical Properties and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl maleimide is a derivative of maleimide featuring an eight-carbon alkyl chain attached to the nitrogen atom of the pyrrole-2,5-dione ring. This modification imparts a significant hydrophobic character to the molecule, influencing its solubility and potential applications. Maleimides are a critically important class of reagents in bioconjugation and drug development, primarily due to the highly selective and efficient reaction of the maleimide group with sulfhydryl (thiol) groups of cysteine residues in proteins and peptides.[1][2][] This high specificity allows for the precise, site-directed modification of biomolecules, a crucial requirement in the development of targeted therapeutics such as antibody-drug conjugates (ADCs).[] This guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, along with detailed experimental protocols for its use in bioconjugation.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized in the table below. The presence of the octyl group significantly influences its physical properties, particularly its solubility.

Structure of this compound:

The chemical structure of this compound consists of a central five-membered pyrrole-2,5-dione ring, with an n-octyl group attached to the nitrogen atom.

Figure 1. Chemical structure of 1-octylpyrrole-2,5-dione, also known as this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₉NO₂ | [4][5] |

| Molecular Weight | 209.28 g/mol | [4][5] |

| IUPAC Name | 1-octylpyrrole-2,5-dione | [4] |

| CAS Number | 4080-76-6 | [4][5] |

| Appearance | Solid (form may vary) | |

| Solubility | Due to the long alkyl chain, this compound has poor aqueous solubility and is typically dissolved in organic co-solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for bioconjugation reactions. | [6] |

| Melting Point | Data not readily available in cited literature. For comparison, the parent maleimide has a melting point of 91-93 °C. | [7] |

| Boiling Point | Data not readily available in cited literature. For comparison, the parent maleimide has a boiling point of 97-103 °C at 5 mmHg. | [7] |

Core Chemistry: The Thiol-Maleimide Michael Addition Reaction

The primary utility of this compound in bioconjugation stems from the Michael addition reaction between the electrophilic carbon-carbon double bond of the maleimide ring and a nucleophilic thiol group, typically from a cysteine residue on a protein.[1] This reaction forms a stable, covalent thioether bond.

The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[1] At pH values above 7.5, the maleimide group can also react with primary amines, such as the side chain of lysine, leading to a loss of specificity. Conversely, at pH values below 6.5, the reaction rate with thiols is significantly reduced.

Below is a diagram illustrating the reaction pathway.

Diagram 1. Reaction pathway of thiol-maleimide conjugation.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in the labeling of proteins. These protocols are generalized and may require optimization for specific applications.

Materials Required:

-

This compound

-

Protein or other thiol-containing biomolecule

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Degassed reaction buffer (e.g., Phosphate-Buffered Saline (PBS), Tris, or HEPES at pH 7.0-7.5)[6][8]

-

(Optional) Reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP)[8][9]

-

Purification equipment (e.g., size-exclusion chromatography column, dialysis cassette, or HPLC system)[8]

Protocol 1: Preparation of Reagents

-

Protein Solution Preparation:

-

Dissolve the thiol-containing protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[8]

-

If cysteine residues are present as disulfide bonds, reduction is necessary. Add a 10-100 fold molar excess of TCEP to the protein solution.[8][9] Incubate for 20-30 minutes at room temperature.[9] Note: If using dithiothreitol (DTT) as the reducing agent, it must be removed prior to the addition of the maleimide reagent to prevent it from reacting.[9]

-

-

This compound Stock Solution Preparation:

-

Due to its hydrophobicity, this compound should be dissolved in an anhydrous organic solvent.[6]

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.[10] For example, to prepare a 10 mM solution, dissolve 2.09 mg of this compound in 1 mL of anhydrous DMSO.

-

Protocol 2: Conjugation Reaction

-

Add the this compound stock solution to the prepared protein solution. A 10- to 20-fold molar excess of this compound to protein is a common starting point for optimization.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. If conjugating a light-sensitive molecule, protect the reaction from light.

-

The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) if possible, to prevent re-oxidation of thiols to disulfides.[8]

Protocol 3: Purification of the Conjugate

-

Following the incubation period, it is crucial to remove unreacted this compound and any byproducts.

-

Purification can be achieved via size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC, depending on the scale of the reaction and the properties of the conjugate.[8]

Experimental Workflow Visualization

The general workflow for protein labeling with this compound is depicted in the diagram below.

Diagram 2. General experimental workflow for protein conjugation.

Applications in Drug Development

The maleimide functional group is a cornerstone in the development of targeted therapies, particularly Antibody-Drug Conjugates (ADCs).[] In this context, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The maleimide-thiol conjugation chemistry provides a stable linkage between the drug and the antibody. While general maleimide linkers are widely used, the hydrophobic octyl group in this compound could be leveraged in specific applications, such as interacting with lipid bilayers or hydrophobic pockets in proteins. Additionally, this compound has been investigated as a sonic hedgehog inhibitor and a potential inhibitor of prostaglandin endoperoxide synthases.[5]

Conclusion

This compound is a valuable chemical tool for researchers in the fields of bioconjugation and drug development. Its defining feature is the combination of a thiol-reactive maleimide group with a hydrophobic octyl chain. This structure enables the site-specific covalent modification of proteins and other biomolecules. While specific physical data such as melting and boiling points are not widely reported, the well-established reactivity of the maleimide group allows for its effective use in bioconjugation reactions, provided that appropriate solvents are used to overcome its limited aqueous solubility. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful application of this compound in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 4. This compound | C12H19NO2 | CID 512829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Maleimide CAS#: 541-59-3 [m.chemicalbook.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]

- 10. biotium.com [biotium.com]

Synthesis and Purification of N-octylmaleimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-octylmaleimide, a valuable reagent in bioconjugation and drug development. The methodologies outlined are based on established chemical principles for the synthesis of N-substituted maleimides, adapted specifically for the n-octyl derivative. This document includes detailed experimental protocols, data presentation in tabular format, and workflow visualizations to assist researchers in the successful preparation and purification of high-purity N-octylmaleimide.

Introduction

N-substituted maleimides are a class of reagents widely utilized in the fields of chemistry, biochemistry, and pharmaceutical sciences. Their primary application lies in the selective and stable modification of sulfhydryl groups in proteins and peptides through a Michael addition reaction. This covalent linkage is crucial for the development of antibody-drug conjugates (ADCs), protein labeling, and polymer synthesis. N-octylmaleimide, with its long alkyl chain, offers increased hydrophobicity, which can be advantageous in specific applications, such as modulating the physicochemical properties of the resulting bioconjugate.

The synthesis of N-octylmaleimide is typically achieved through a two-step process involving the formation of an N-octylmaleamic acid intermediate, followed by cyclodehydration to yield the desired maleimide. Purification is critical to remove unreacted starting materials and byproducts, ensuring the high purity required for sensitive downstream applications.

Synthesis of N-octylmaleimide

The synthesis of N-octylmaleimide proceeds via a two-step reaction pathway, as illustrated in the workflow below.

Caption: General workflow for the synthesis and purification of N-octylmaleimide.

Experimental Protocol: Synthesis

Step 1: Formation of N-octylmaleamic Acid

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve maleic anhydride (1.0 eq.) in anhydrous diethyl ether.

-

While stirring the solution at room temperature, add a solution of n-octylamine (1.0 eq.) in anhydrous diethyl ether dropwise through the dropping funnel.

-

Upon addition of the amine, a precipitate of N-octylmaleamic acid will form. Continue stirring the suspension at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.[1][2]

-

Collect the precipitated N-octylmaleamic acid by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum. The intermediate is typically used in the next step without further purification. The yield for this step is expected to be nearly quantitative.[2]

Step 2: Cyclodehydration to N-octylmaleimide

-

In a round-bottom flask, suspend the dried N-octylmaleamic acid (1.0 eq.) in acetic anhydride.

-

Add anhydrous sodium acetate (0.1-0.2 eq.) to the suspension.[1] Sodium acetate acts as a catalyst for the cyclization reaction.

-

Heat the mixture with stirring in a water bath or oil bath at 80-100°C until the solution becomes clear, indicating the completion of the reaction. This typically takes 1-2 hours.[1][3]

-

Cool the reaction mixture to room temperature and then pour it into a beaker containing ice-water with vigorous stirring to precipitate the crude N-octylmaleimide.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove acetic acid and sodium acetate.

-

Dry the crude N-octylmaleimide under vacuum.

Purification of N-octylmaleimide

Purification of the crude product is essential to achieve the high purity required for most applications. Recrystallization is a highly effective method for this purpose.

Experimental Protocol: Purification by Recrystallization

-

Dissolve the crude N-octylmaleimide in a minimum amount of a suitable hot solvent. Based on the nonpolar nature of the octyl chain, solvents such as hexane or cyclohexane are recommended.[2]

-

Once fully dissolved, allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

-

Further cool the solution in an ice bath to maximize the yield of the recrystallized product.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

-

Dry the pure N-octylmaleimide crystals under vacuum.

For impurities that are difficult to remove by recrystallization, column chromatography on silica gel using a non-polar eluent system (e.g., a hexane/ethyl acetate gradient) can be employed.[4]

Data Presentation

The following tables summarize the key parameters and expected data for the synthesis and characterization of N-octylmaleimide.

Table 1: Reaction Parameters

| Parameter | Step 1: Amic Acid Formation | Step 2: Cyclodehydration | Purification |

| Reactants | Maleic Anhydride, n-Octylamine | N-octylmaleamic Acid | Crude N-octylmaleimide |

| Reagents/Catalysts | - | Acetic Anhydride, Sodium Acetate | - |

| Solvent | Anhydrous Diethyl Ether | - | Hexane or Cyclohexane |

| Temperature | Room Temperature | 80-100°C | Hot, then cool |

| Reaction Time | 1-2 hours | 1-2 hours | - |

| Expected Yield | >95% | 70-85% (crude) | >90% recovery |

Table 2: Physicochemical and Spectroscopic Data

| Property | Expected Value/Observation |

| Molecular Formula | C₁₂H₁₉NO₂ |

| Molecular Weight | 209.28 g/mol |

| Appearance | White to pale yellow crystalline solid |

| ¹H NMR (CDCl₃, δ ppm) | ~6.7 (s, 2H, -CH=CH-), ~3.5 (t, 2H, -N-CH₂-), ~1.6 (m, 2H, -CH₂-), ~1.3 (m, 10H, -(CH₂)₅-), ~0.9 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, δ ppm) | ~171 (-C=O), ~134 (-CH=CH-), ~38 (-N-CH₂-), ~32, ~29, ~28, ~27, ~23, ~14 (-CH₂- and -CH₃) |

| FTIR (cm⁻¹) | ~3100-3000 (vinylic C-H stretch), ~2950-2850 (aliphatic C-H stretch), ~1700 (C=O stretch, imide), ~1400 (C-N stretch) |

| Mass Spectrometry (m/z) | [M]+ at 209 |

Note: The spectroscopic data are predicted based on the structure of N-octylmaleimide and data from analogous N-substituted maleimides. Actual values may vary slightly.

Applications in Drug Development

The maleimide group of N-octylmaleimide is highly reactive towards free sulfhydryl groups, typically found on cysteine residues in proteins. This specific reactivity is harnessed in various bioconjugation strategies.

Caption: Signaling pathway of N-octylmaleimide conjugation to a thiol-containing protein.

The formation of a stable thioether bond allows for the covalent attachment of N-octylmaleimide or a molecule functionalized with it to a target protein. In drug development, this is a key step in creating ADCs, where a cytotoxic drug is linked to a monoclonal antibody. The octyl chain can influence the solubility and pharmacokinetic properties of the resulting conjugate.

Conclusion

The synthesis and purification of N-octylmaleimide can be reliably achieved through a well-established two-step synthetic route followed by recrystallization. The protocols provided in this guide, along with the expected data, offer a solid foundation for researchers to produce high-purity N-octylmaleimide for applications in drug development and other scientific endeavors. Careful execution of the experimental procedures and appropriate analytical characterization are crucial for obtaining a product of the desired quality.

References

An In-depth Technical Guide to the Reactivity of Octyl Maleimide with Thiol-Containing Molecules

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of octyl maleimide with thiol-containing molecules. This reaction is a cornerstone of bioconjugation, enabling the precise, covalent linkage of molecules for applications ranging from the development of antibody-drug conjugates (ADCs) to the functionalization of surfaces and the labeling of proteins and peptides.[1][2] Due to its high selectivity for thiols under mild, physiological conditions, the maleimide-thiol reaction is prized for its efficiency and reliability.[3]

This compound, with its eight-carbon alkyl chain, is a hydrophobic derivative of the maleimide family. This property influences its solubility and may have implications for its use in specific bioconjugation strategies, particularly in the modification of proteins or peptides in aqueous environments. This guide will delve into the core chemistry, reaction kinetics, influencing factors, potential side reactions, and detailed experimental protocols relevant to the use of this compound.

The Core Reaction: A Michael Addition

The fundamental reaction between a maleimide and a thiol is a Michael addition.[2] In this reaction, the deprotonated thiol group (thiolate anion, R-S⁻) acts as a nucleophile and attacks one of the electron-deficient carbons of the α,β-unsaturated carbonyl system within the maleimide ring.[4] This process is highly efficient and results in the formation of a stable covalent thioether bond, specifically a thiosuccinimide linkage.[4][5]

This compound

>]; Thiol [label = <

Thiol-containing Molecule

>]; Thioether [label = <

Stable Thioether Adduct

>]; "this compound" -> Thioether [label = "+ Thiolate (R-S⁻)\n(Nucleophilic Attack)"]; Thiol -> Thioether [style = invis]; } }

Caption: Michael addition of a thiol to this compound.

Quantitative Data on Reaction Kinetics and Influencing Factors

The efficiency of the maleimide-thiol conjugation is highly dependent on the reaction kinetics, which are influenced by a variety of factors.[6] Understanding these quantitative parameters is crucial for optimizing reaction conditions. The reaction between a maleimide and a thiol follows second-order kinetics, with the rate being dependent on the concentration of both reactants.

Table 1: Factors Influencing the Reactivity of this compound with Thiols

| Factor | Optimal Range/Condition | Effect on Reaction | Notes |

| pH | 6.5 - 7.5 | The reaction rate is dependent on the concentration of the nucleophilic thiolate anion, which increases with pH.[6] Below pH 6.5, the rate decreases due to the lower concentration of the thiolate anion. Above pH 7.5, the maleimide group becomes susceptible to hydrolysis and reaction with primary amines (e.g., lysine residues).[7] | The thiol-maleimide reaction is approximately 1,000 times faster than the reaction with amines at pH 7.0.[3] |

| Solvent | Aqueous buffers (e.g., PBS, HEPES, Tris)[1] | Polar solvents facilitate the formation of the thiolate anion, promoting the reaction. | For poorly soluble maleimide derivatives like this compound, organic co-solvents such as DMSO or DMF are often necessary to ensure complete dissolution.[8][9] |

| Temperature | 4°C to 25°C (Room Temperature) | Higher temperatures generally increase the reaction rate. However, for sensitive biomolecules, lower temperatures (4°C) are often used to minimize degradation, with a longer incubation time. | The optimal temperature should be determined empirically for each specific application. |

| Concentration | 10-20 fold molar excess of maleimide | A molar excess of the maleimide reagent drives the reaction to completion.[10] However, for certain applications, lower ratios (e.g., 2:1 or 5:1) have been found to be optimal.[8] | The optimal ratio should be determined empirically for each specific protein or peptide. |

| Reducing Agents | TCEP (tris(2-carboxyethyl)phosphine) | Disulfide bonds in proteins must be reduced to free thiols for conjugation to occur. TCEP is a common reducing agent that does not contain a thiol and therefore does not need to be removed prior to the addition of the maleimide.[1] | Dithiothreitol (DTT) can also be used, but excess DTT must be removed before adding the maleimide reagent. |

Potential Side Reactions and Stability of the Adduct

While the thioether bond formed is generally stable, several side reactions can occur, impacting the homogeneity and stability of the conjugate.[4]

Table 2: Side Reactions and Adduct Stability

| Side Reaction | Description | Mitigation Strategies |

| Maleimide Hydrolysis | The maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid derivative, particularly at pH values above 7.5.[11] | Perform reactions within the optimal pH range of 6.5-7.5. Prepare stock solutions of this compound in a dry, water-miscible organic solvent like DMSO or DMF and add it to the aqueous reaction buffer immediately before use.[11][12] |

| Retro-Michael Reaction | The thioether bond can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This is more likely to occur in the presence of other thiols, such as glutathione in a biological environment.[4][13] | The stability of the adduct is influenced by the N-substituent on the maleimide. While N-alkyl-substituted maleimides are generally less prone to this than N-aryl-substituted ones, it can still be a concern.[4] Strategies to overcome this include the use of maleimide derivatives that promote a stabilizing transcyclization reaction.[4][14] |

| Thiazine Rearrangement | For peptides with an N-terminal cysteine, the succinimide ring can be susceptible to nucleophilic attack by the N-terminal amine, leading to a thiazine rearrangement.[5] | This side reaction is specific to peptides with an N-terminal cysteine and can be influenced by the adjacent amino acid sequence.[3] |

Caption: Reaction pathways of this compound.

Detailed Experimental Protocols

The following protocols provide a general framework for the conjugation of this compound to a thiol-containing protein. Optimization may be required for specific applications.

Protocol 1: General Procedure for Labeling a Thiol-Containing Protein with this compound

Materials:

-

Thiol-containing protein (e.g., antibody, enzyme)

-

This compound

-

Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5, degassed.[1]

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: L-cysteine or 2-mercaptoethanol

-

Purification column (e.g., size-exclusion chromatography, dialysis cassette)

Procedure:

-

Protein Preparation:

-

Dissolve the thiol-containing protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.

-

-

Reduction of Disulfide Bonds (if necessary):

-

If the protein's cysteine residues are involved in disulfide bonds, they must be reduced.

-

Add a 10-100 fold molar excess of TCEP to the protein solution.

-

Incubate at room temperature for 20-30 minutes.

-

-

Preparation of this compound Stock Solution:

-

Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).[12]

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the protein solution to achieve the desired maleimide-to-protein molar ratio (a 10-20 fold molar excess is a good starting point).[10]

-

Add the maleimide solution dropwise while gently stirring or vortexing.

-

-

Incubation:

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[10] Protect from light if the conjugated molecule is light-sensitive.

-

-

Quenching:

-

To stop the reaction, add a quenching reagent such as L-cysteine to a final concentration of 1-2 mM to react with any excess this compound.

-

Incubate for 15-30 minutes.

-

-

Purification:

-

Remove the excess this compound, quenching reagent, and other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.[10]

-

Protocol 2: Characterization of the Conjugate

A. Determination of Degree of Labeling (DoL) by UV-Vis Spectrophotometry:

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the conjugated molecule (Aₘₐₓ), if it has a chromophore.

-

Calculate the concentration of the protein and the conjugated molecule using their respective extinction coefficients and the Beer-Lambert law.

-

The Degree of Labeling (DoL) is the molar ratio of the conjugated molecule to the protein.

B. Confirmation of Conjugation by Mass Spectrometry:

-

Analyze the purified conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the mass increase corresponding to the addition of the this compound-containing molecule.

Caption: A typical workflow for maleimide-thiol conjugation.

Application in Drug Development: Antibody-Drug Conjugates (ADCs)

The maleimide-thiol conjugation chemistry is extensively used in the development of ADCs. In this application, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The maleimide group is typically part of a linker that is attached to the drug, and this construct is then conjugated to the thiol groups of cysteine residues on the antibody.

Caption: Targeted delivery of a cytotoxic drug via an ADC.

Conclusion

The reaction between this compound and thiol-containing molecules is a robust and highly specific conjugation method that is indispensable in bioconjugation and drug development. Its efficiency and mild reaction conditions make it particularly suitable for the modification of sensitive biomolecules. The hydrophobic nature of the octyl group necessitates the use of organic co-solvents for dissolution but does not fundamentally alter the underlying Michael addition chemistry. A thorough understanding of the reaction kinetics, influencing factors, and potential side reactions is critical for the successful design and execution of conjugation experiments, leading to the generation of stable and homogeneous bioconjugates.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. benchchem.com [benchchem.com]

- 3. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bachem.com [bachem.com]

- 6. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. lifetein.com [lifetein.com]

- 11. benchchem.com [benchchem.com]

- 12. biotium.com [biotium.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

Mechanism of Michael addition reaction for octyl maleimide

An in-depth technical guide on the core mechanism of the Michael addition reaction for octyl maleimide, tailored for researchers, scientists, and drug development professionals.

Abstract

The Michael addition reaction between a maleimide and a thiol is a cornerstone of bioconjugation chemistry, prized for its high efficiency, chemoselectivity, and mild reaction conditions.[1][2] This technical guide provides a comprehensive examination of the reaction mechanism as it applies to N-octyl maleimide, a derivative whose alkyl chain imparts specific solubility characteristics. We will detail the core nucleophilic addition mechanism, explore the critical parameters that govern reaction kinetics and yield, present quantitative data, and outline potential side reactions. Furthermore, this guide provides detailed experimental protocols and illustrates the reaction's central role in drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs).

The Core Reaction Mechanism: Thiol-Maleimide Michael Addition

The reaction proceeds via a classic Michael addition, which involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1] In this specific case, the nucleophile is a thiol group (R-SH), often from a cysteine residue on a protein or peptide, and the electrophilic Michael acceptor is the N-octyl maleimide.

The process can be broken down into three primary steps:

-

Deprotonation of the Thiol: The reaction is initiated by the deprotonation of the thiol (R-SH) to form the more nucleophilic thiolate anion (R-S⁻).[3] This equilibrium is highly pH-dependent.

-

Nucleophilic Attack: The thiolate anion attacks one of the electrophilic sp²-hybridized carbons of the maleimide's carbon-carbon double bond.[1][4] This attack is highly favorable due to the electron-withdrawing nature of the adjacent carbonyl groups and the release of ring strain upon formation of the adduct.[5][6] This step results in a resonance-stabilized enolate intermediate.[7]

-

Protonation: The enolate intermediate is rapidly protonated by a proton source in the medium (typically water or buffer), yielding the final, stable thiosuccinimide conjugate.[7]

The overall result is the formation of a stable, covalent thioether bond.[3]

References

Spectroscopic Properties of Octyl Maleimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Octyl maleimide is a key reagent in bioconjugation and materials science, prized for the reactivity of its maleimide group towards thiols. A thorough understanding of its spectroscopic characteristics is essential for its application in synthesis, purification, and analysis. This guide provides an in-depth overview of the Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic properties of this compound, complete with experimental protocols and a visualization of its primary reaction pathway.

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound is characterized by an absorbance maximum (λmax) in the ultraviolet region, primarily due to the α,β-unsaturated carbonyl system of the maleimide ring.

Data Summary

| Parameter | Value | Solvent |

| λmax | ~300 nm | Common organic solvents (e.g., Acetonitrile, DMSO) |

| Molar Absorptivity (ε) | ~620 M⁻¹cm⁻¹ (at 302 nm)[1] | Not specified |

Note: The exact λmax and molar absorptivity can be influenced by the solvent used.[2] The absorbance of the maleimide group is known to decrease upon its reaction with a thiol, a property that can be exploited to monitor conjugation reactions.[3]

Experimental Protocol: UV-Vis Spectroscopy

A stock solution of this compound is prepared in a UV-transparent solvent, such as acetonitrile or a suitable buffer. The spectrum is recorded using a dual-beam UV-Vis spectrophotometer, with the pure solvent used as a reference.

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The concentration should be adjusted to yield an absorbance value within the linear range of the instrument (typically between 0.1 and 1.0).

-

Instrumentation: Use a calibrated UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm. Record the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

-

Analysis: The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound, allowing for the identification and confirmation of the octyl chain and the maleimide ring protons and carbons.

¹H NMR Data Summary (Predicted)

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons of the maleimide ring and the octyl chain. The predictions below are based on data from structurally similar N-alkylmaleimides.[4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.7 | s | 2H | Maleimide vinyl protons (-CH=CH-) |

| ~3.5 | t | 2H | Methylene protons adjacent to nitrogen (-N-CH₂ -) |

| ~1.6 | quintet | 2H | Methylene protons β to nitrogen (-N-CH₂-CH₂ -) |

| ~1.3 | m | 10H | Methylene protons of the octyl chain (-(CH₂)₅-) |

| ~0.9 | t | 3H | Terminal methyl protons (-CH₃) |

¹³C NMR Data Summary (Predicted)

The ¹³C NMR spectrum will display distinct signals for the carbonyl and vinyl carbons of the maleimide ring, as well as the carbons of the octyl chain.

| Chemical Shift (δ, ppm) | Assignment |

| ~171 | Carbonyl carbons (C=O) |

| ~134 | Vinyl carbons (-CH=CH-) |

| ~38 | Methylene carbon adjacent to nitrogen (-N-C H₂-) |

| ~32, 29, 27, 23 | Methylene carbons of the octyl chain |

| ~14 | Terminal methyl carbon (-C H₃) |

Experimental Protocol: NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[5]

-

Instrumentation: Utilize a high-field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program is typically used.[6][7]

-

¹³C NMR Acquisition: Due to the lower natural abundance of ¹³C, a larger number of scans is required. A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance signal intensity.[5]

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of its key functional groups through their characteristic vibrational frequencies.

IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2925, ~2855 | Strong | C-H stretching (alkyl chain) |

| ~1700 | Strong | C=O stretching (imide carbonyl) |

| ~1640 | Medium | C=C stretching (maleimide ring) |

| ~1465 | Medium | C-H bending (alkyl chain) |

| ~830 | Medium | =C-H bending (maleimide ring) |

Note: The exact peak positions can vary slightly.

Experimental Protocol: FTIR Spectroscopy

As this compound is a liquid at room temperature, its IR spectrum can be conveniently measured using a thin film or an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (Thin Film): Place a small drop of this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.[9][10]

-

Sample Preparation (ATR): Apply a small drop of the sample directly onto the ATR crystal.[11][12]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the clean salt plates or ATR crystal. Then, acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). The final spectrum is presented in terms of transmittance or absorbance.[11]

Reaction Pathway Visualization

This compound is widely used in bioconjugation through its reaction with thiol-containing molecules, such as cysteine residues in proteins. This reaction proceeds via a Michael addition mechanism.[13][14][15][16]

Caption: Reaction of this compound with a Thiol.

This technical guide provides a comprehensive overview of the key spectroscopic properties of this compound, essential for its effective use in research and development. The provided data and protocols serve as a valuable resource for the characterization and application of this important chemical entity.

References

- 1. Quantify Maleimide by Absorbance or Fluorescence | AAT Bioquest [aatbio.com]

- 2. dspace.su.edu.ly [dspace.su.edu.ly]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

- 6. Experiments, BioNMR UMCP [bionmr.umd.edu]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 9. eng.uc.edu [eng.uc.edu]

- 10. researchgate.net [researchgate.net]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. jascoinc.com [jascoinc.com]

- 13. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 14. benchchem.com [benchchem.com]

- 15. bachem.com [bachem.com]

- 16. vectorlabs.com [vectorlabs.com]

An In-Depth Technical Guide to the Hydrophobicity and Lipophilicity of Octyl Maleimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of octyl maleimide, focusing on its hydrophobicity and lipophilicity. These characteristics are critical for its application in bioconjugation, drug delivery, and material science. This document presents quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Understanding Hydrophobicity and Lipophilicity

Hydrophobicity describes a molecule's tendency to repel water, while lipophilicity refers to its affinity for lipid-like environments. These properties are intrinsically linked and are crucial determinants of a molecule's behavior in biological systems. They influence membrane permeability, protein binding, solubility, and overall bioavailability. For this compound, a reagent frequently used to introduce a reactive maleimide group via a hydrophobic linker, these parameters are of paramount importance.

The octyl group, a C8 alkyl chain, imparts a significant degree of hydrophobicity to the molecule. This characteristic can be advantageous in specific applications, such as promoting interactions with hydrophobic pockets of proteins or enhancing the association with lipid bilayers.

Quantitative Assessment of Lipophilicity: LogP

The partition coefficient (P) is the primary quantitative measure of lipophilicity. It is defined as the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. The logarithm of this value, LogP, is the most commonly used metric.

-

LogP < 0 : The compound is predominantly hydrophilic.

-

LogP > 0 : The compound is predominantly lipophilic.

-

Higher LogP : Indicates greater lipophilicity.

Quantitative Data for this compound

The lipophilicity of this compound has been determined through both experimental and computational methods. A summary of the available data is presented in the table below.

| Parameter | Value | Method | Reference |

| Experimental LogP | 2.16 | Not Specified | [1] |

| Estimated LogP | 3.18 | Not Specified | [2] |

| Computed XLogP3 | 3.8 | Computational | [3] |

The variation in these values highlights the distinction between experimental and theoretical approaches. The experimental LogP provides a direct measure of the compound's partitioning behavior, while computational models offer valuable predictions based on its structure. The positive LogP values unequivocally classify this compound as a lipophilic compound.

Experimental Protocols for Lipophilicity and Hydrophobicity Determination

Accurate determination of lipophilicity and hydrophobicity relies on robust experimental methodologies. The following sections detail the standard protocols for the shake-flask method for LogP determination and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for assessing hydrophobicity.

Shake-Flask Method for LogP Determination

The shake-flask method is the traditional and most reliable technique for measuring the octanol-water partition coefficient.

Principle: A known amount of the solute is dissolved in a biphasic system of n-octanol and water. After thorough mixing to reach equilibrium, the two phases are separated, and the concentration of the solute in each phase is determined.

Detailed Protocol:

-

Preparation of Solvents:

-

Pre-saturate n-octanol with water by shaking equal volumes of the two solvents for 24 hours, followed by separation.

-

Pre-saturate water with n-octanol using the same procedure. This ensures that the two phases are in equilibrium with each other before the experiment begins.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification.

-

-

Partitioning:

-

In a separatory funnel or a suitable vial, combine a precise volume of the this compound stock solution with a precise volume of the pre-saturated water. Typically, a volume ratio of 1:1 or 1:2 (octanol:water) is used.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature (usually 25°C) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation at a low speed can be employed to expedite this process and break any emulsions.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of this compound in each aliquot using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation of LogP:

-

Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in water]

-

The LogP is then calculated as: LogP = log10(P)

-

Experimental workflow for the shake-flask method.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful chromatographic technique used to separate molecules based on their hydrophobicity. A more hydrophobic molecule will have a stronger interaction with the nonpolar stationary phase, resulting in a longer retention time.

Principle: The analyte is introduced into a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase is then pumped through the column. Compounds with higher hydrophobicity will be retained longer on the column.

Representative Protocol for this compound:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

-

-

Gradient Elution: A linear gradient is typically employed for compounds with moderate to high hydrophobicity. A representative gradient could be:

-

0-5 min: 20% B

-

5-25 min: 20% to 95% B

-

25-30 min: 95% B

-

30-35 min: 95% to 20% B

-

35-40 min: 20% B

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV absorbance at a wavelength where the maleimide group absorbs (e.g., ~300 nm).

-

Injection Volume: 10-20 µL

-

Data Analysis: The retention time of the this compound peak is recorded. A longer retention time compared to less hydrophobic maleimide derivatives would confirm its hydrophobic character.

Workflow for RP-HPLC analysis of this compound.

Role in Bioconjugation Signaling Pathways

The hydrophobicity of this compound plays a significant role in its utility as a bioconjugation reagent. The maleimide group provides a reactive handle for covalent modification of thiol groups, typically found in cysteine residues of proteins. The octyl chain acts as a hydrophobic spacer.

This hydrophobic spacer can influence the properties of the resulting conjugate in several ways:

-

Increased Lipophilicity: The addition of the octyl group increases the overall lipophilicity of the modified biomolecule. This can be desirable for applications requiring membrane association or interaction with hydrophobic binding pockets.

-

Linker Flexibility: The alkyl chain provides flexibility, which can be important for the conjugated molecule (e.g., a drug or a dye) to reach its target site without steric hindrance.

-

Potential for Aggregation: A significant increase in hydrophobicity can sometimes lead to aggregation of the modified biomolecule. This is an important consideration that needs to be evaluated on a case-by-case basis.

Logical relationship of this compound in bioconjugation.

Conclusion

This compound is a valuable tool in the arsenal of researchers and drug developers, offering a means to introduce a reactive maleimide functionality via a hydrophobic linker. Its lipophilic nature, as quantified by its LogP values, is a key determinant of its behavior and suitability for various applications. A thorough understanding of its hydrophobicity, coupled with the appropriate experimental techniques for its characterization, is essential for its effective and predictable use in the design of novel bioconjugates and drug delivery systems.

References

Navigating the Chemical Landscape: A Technical Guide to Octyl Maleimide Stability Under Diverse pH Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleimide chemistry is a cornerstone of bioconjugation, enabling the precise and efficient coupling of molecules for applications ranging from antibody-drug conjugates (ADCs) to protein labeling.[1][2] The reaction's success hinges on the delicate balance between the reactivity of the maleimide moiety and its stability. This in-depth technical guide explores the critical role of pH in dictating the stability and reaction kinetics of N-substituted maleimides, with a focus on octyl maleimide as a representative N-alkylmaleimide. Understanding these pH-dependent behaviors is paramount for optimizing conjugation strategies and ensuring the integrity of the final bioconjugate.

The primary reaction of interest is the Michael addition of a thiol to the maleimide double bond, forming a stable thioether linkage.[1][3] However, the maleimide ring is susceptible to competing reactions, notably hydrolysis and reaction with primary amines, both of which are heavily influenced by the pH of the reaction medium.[2][4][5]

The Impact of pH on this compound Reactions

The pH of the aqueous environment is a critical parameter that governs the reactivity and stability of the maleimide group. The optimal pH for the thiol-maleimide conjugation is a compromise between maximizing the concentration of the reactive thiolate anion and minimizing undesirable side reactions.[2][5]

Thiol-Maleimide Conjugation

The reaction between a maleimide and a thiol is most efficient and selective within a pH range of 6.5 to 7.5.[1][2][4][5] Below pH 6.5, the rate of conjugation slows considerably because the thiol group (with a typical pKa around 8.5) is predominantly in its protonated, less nucleophilic form.[5] Within the optimal range, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[1][2][4]

Maleimide Hydrolysis

A significant competing reaction is the hydrolysis of the maleimide ring, which results in a ring-opened, non-reactive maleamic acid derivative.[3][4] The rate of this hydrolysis is highly dependent on pH, increasing significantly under alkaline conditions.[4][6] Aqueous solutions of maleimides should therefore be prepared immediately before use to minimize hydrolytic degradation.[3][5] Studies on N-alkylmaleimides show that the rate of hydrolysis is proportional to the hydroxide ion concentration in the pH range of 7 to 9.[7]

Reaction with Primary Amines

At pH values above 7.5, the reaction of maleimides with primary amines, such as the ε-amino group of lysine residues, becomes a more prominent side reaction.[2][4][5][8] This loss of selectivity can lead to heterogeneous conjugation products.

Thiazine Rearrangement

A specific side reaction can occur when a maleimide is conjugated to a peptide or protein via an N-terminal cysteine. The N-terminal amine can attack the newly formed succinimide ring, leading to a "transcyclization" reaction that forms a stable six-membered thiazine ring.[3][9][10] The rate of this rearrangement is significantly increased at neutral and basic pH and can be suppressed by performing the conjugation under more acidic conditions (e.g., pH 5.0), where the N-terminal amine is protonated.[8][9][11]

Quantitative Data on pH-Dependent Stability and Reactivity

The following tables summarize the key pH-dependent effects on maleimide chemistry.

Table 1: Summary of pH Effects on Maleimide Reactions

| pH Range | Thiol-Maleimide Conjugation | Maleimide Hydrolysis | Reaction with Primary Amines | Thiazine Rearrangement (N-terminal Cys) |

| < 6.5 | Slower reaction rate due to protonated thiol.[5] | Negligible.[6][9] | Negligible. | Suppressed.[9][11] |

| 6.5 - 7.5 | Optimal. [1][4][5] Highly chemoselective for thiols.[1][2][4] | Occurs, but slower than conjugation.[6] | Minimal competition.[2][4][5] | Can occur.[9][11] |

| > 7.5 | Still occurs, but with decreased selectivity. | Increased rate. [4][5][6] Becomes a significant side reaction.[2] | Competitive reaction. [2][4][5][8] | Increased rate. [9][10] |

| 8.5 - 9.0 | - | Rapid. Can be used intentionally post-conjugation to stabilize the linkage.[3] | Significant. | Rapid.[9] |

Table 2: Hydrolysis Rate Constants for a Model N-Substituted Maleimide (8-armPEG10k-maleimide) at 37°C

| pH | Observed Rate Constant (k_obs) (s⁻¹) |

| 5.5 | Extremely slow |

| 7.4 | 6.55 x 10⁻⁵ |

Data adapted from a study on 8-armPEG10k-maleimide, which serves as a proxy for the behavior of N-substituted maleimides.[6]

Experimental Protocols

Accurate assessment of maleimide stability and conjugation efficiency requires robust experimental designs. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Maleimide Hydrolysis Rate by UV-Vis Spectroscopy

This protocol allows for the quantification of the rate of maleimide ring-opening hydrolysis by monitoring the decrease in absorbance at a characteristic wavelength.

Materials:

-

This compound

-

Aqueous buffers of varying pH (e.g., pH 5.5, 7.4, 9.0)

-

UV-Vis Spectrophotometer with temperature control

Procedure:

-

Prepare a stock solution of this compound in an anhydrous, water-miscible solvent like DMSO or DMF.[3]

-

Equilibrate the aqueous buffer of the desired pH to the target temperature (e.g., 37°C) in a cuvette.

-

Initiate the reaction by adding a small volume of the this compound stock solution to the buffer to achieve a final concentration that gives a measurable absorbance (e.g., around 1.0).

-

Immediately begin monitoring the decrease in absorbance over time at the λmax of the maleimide (around 300 nm).

-

Record data at regular intervals until the absorbance plateaus.

-

The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance data to a single exponential decay equation.[6]

Protocol 2: Analysis of Thiol-Maleimide Conjugation Efficiency by RP-HPLC

This protocol is used to assess the efficiency of the conjugation reaction and to detect the presence of unreacted starting materials or side products.

Materials:

-

Thiol-containing molecule (e.g., cysteine-containing peptide)

-

This compound

-

Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, pH 6.5-7.5, degassed).[5]

-

Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol).[5]

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.[12]

-

Mobile phases (e.g., Water with 0.1% TFA and Acetonitrile with 0.1% TFA).[12]

Procedure:

-

Dissolve the thiol-containing molecule in the degassed reaction buffer.

-

Prepare a fresh solution of this compound in anhydrous DMSO or DMF.[5]

-

Add the desired molar excess of the this compound solution to the thiol-containing molecule solution to start the reaction.

-

Incubate the reaction mixture at a controlled temperature (e.g., room temperature) for a specific duration.

-

At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding an excess of a quenching reagent.

-

Analyze the samples by RP-HPLC, monitoring at an appropriate wavelength (e.g., 220 nm for peptides and 280 nm for proteins).[12]

-

Quantify the peak areas corresponding to the starting materials, the desired conjugate, and any side products to determine the conjugation efficiency over time.[12]

Protocol 3: In Vitro Plasma Stability Assay

This assay evaluates the stability of the maleimide-thiol conjugate in a biologically relevant matrix.[13]

Materials:

-

Purified bioconjugate

-

Human or mouse plasma

-

PBS, pH 7.4

-

Incubator at 37°C

-

Analytical method for separation and quantification (e.g., LC-MS).[13][14]

Procedure:

-

Dilute the bioconjugate to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma.[14]

-

Incubate the mixture at 37°C.[13]

-

At various time points (e.g., 0, 6, 24, 48, 72, 168 hours), withdraw an aliquot.[13]

-

Immediately process the sample to stop further degradation, for example, by precipitating plasma proteins with acetonitrile.[13]

-

Analyze the supernatant by LC-MS to quantify the amount of intact bioconjugate and any released payload.[13]

-

Calculate the half-life of the conjugate in plasma.[13]

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the key chemical reactions and a typical experimental workflow.

Caption: Maleimide hydrolysis pathway.

Caption: Thiol-maleimide conjugation pathway.

Caption: General experimental workflow for maleimide conjugation.

Conclusion

The stability of this compound is intrinsically linked to the pH of its environment. For successful and reproducible bioconjugation, it is imperative to maintain the pH within the optimal 6.5-7.5 range to favor the highly selective thiol-maleimide reaction while minimizing competing hydrolysis and reactions with primary amines.[1][2][4][5] Furthermore, an awareness of potential side reactions, such as thiazine rearrangement with N-terminal cysteines, allows for the strategic adjustment of pH to suppress their occurrence.[9][11] By leveraging the data and protocols outlined in this guide, researchers can navigate the complexities of maleimide chemistry to develop stable and effective bioconjugates.

References

- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bachem.com [bachem.com]

- 11. Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Labeling Proteins with Octyl Maleimide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Maleimide chemistry is a widely utilized method for the site-specific modification of proteins.[1][2] This technique relies on the high selectivity of the maleimide group for the thiol (sulfhydryl) group of cysteine residues, forming a stable thioether bond through a Michael addition reaction.[2] This specificity allows for precise control over the location of the label on the protein, which is crucial for preserving protein function and developing homogenous bioconjugates. The reaction is highly efficient and proceeds under mild physiological conditions (pH 6.5-7.5).[2]

Octyl maleimide is a thiol-reactive reagent that introduces a hydrophobic eight-carbon alkyl chain onto a protein. This "hydrophobic tagging" can be a powerful tool for studying protein-membrane interactions, inducing protein localization to cellular membranes, or investigating the effects of hydrophobicity on protein function and stability. The octyl group mimics lipid modifications that naturally occur on some proteins, such as the farnesylation or palmitoylation of Ras proteins, which are critical for their membrane association and signaling functions.[3][4]

These application notes provide a detailed protocol for the labeling of proteins with this compound, including key considerations for handling a hydrophobic maleimide reagent, and an example of a relevant biological context.

Data Presentation

Successful labeling with this compound depends on optimizing several key parameters. The following tables provide a summary of typical quantitative data for maleimide labeling reactions to serve as a starting point for experimental design. Optimization will be required for specific proteins and applications.

Table 1: Recommended Reaction Conditions for this compound Labeling

| Parameter | Recommended Range | Notes |

| pH | 6.5 - 7.5 | Balances thiol reactivity and maleimide stability. Below pH 6.5, the reaction is slow. Above pH 7.5, maleimide hydrolysis and reaction with amines can occur.[2] |

| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used for longer incubation times to minimize potential protein degradation.[2] |

| Reaction Time | 1-4 hours at RT, or overnight at 4°C | The optimal time should be determined empirically.[2] |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[1] |

| This compound:Protein Molar Excess | 10 - 100 fold | A higher excess may be needed for hydrophobic maleimides to drive the reaction to completion. Optimization is critical to avoid non-specific labeling and protein aggregation.[5] |

| Organic Co-solvent (DMSO or DMF) | <10% (v/v) in final reaction mix | Necessary to dissolve this compound. The final concentration should be minimized to prevent protein denaturation. |

Table 2: Reagent and Buffer Compositions

| Reagent/Buffer | Composition | Purpose |

| Reaction Buffer | Phosphate-Buffered Saline (PBS), HEPES, or MOPS | Provides a stable pH environment between 6.5 and 7.5. Must be free of primary and secondary amines (e.g., Tris). |

| Reducing Agent (Optional) | 10-100 fold molar excess of TCEP | Reduces disulfide bonds to free up cysteine thiols for labeling.[1] |

| This compound Stock Solution | 10-50 mM in anhydrous DMSO or DMF | Concentrated stock for addition to the aqueous protein solution. Must be prepared fresh. |

| Quenching Reagent (Optional) | Free cysteine or β-mercaptoethanol | Reacts with excess this compound to stop the reaction. |

Experimental Protocols

This section provides detailed methodologies for labeling proteins with this compound.

Protocol 1: Protein Preparation and Reduction of Disulfide Bonds

This step is necessary if the target cysteine residues are involved in disulfide bonds.

-

Prepare Protein Solution: Dissolve the protein in a degassed reaction buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.[1] Degassing the buffer by vacuum or by bubbling with an inert gas like nitrogen or argon is recommended to prevent re-oxidation of thiols.

-

Add Reducing Agent (Optional): If disulfide bond reduction is required, add a 10-100 fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) to the protein solution.[1]

-

Incubation: Incubate the mixture at room temperature for 30-60 minutes.[1] TCEP does not need to be removed before the addition of the maleimide reagent. If dithiothreitol (DTT) is used as the reducing agent, it must be removed by a desalting column prior to adding this compound, as DTT contains a thiol group that will react with the maleimide.

Protocol 2: this compound Conjugation Reaction

Due to the hydrophobicity of this compound, it must be dissolved in an organic co-solvent.

-

Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to a concentration of 10-50 mM. Vortex thoroughly to ensure complete dissolution.

-

Add this compound to Protein: Add the this compound stock solution to the reduced protein solution to achieve the desired molar ratio (a 10-100 fold molar excess is a common starting point for optimization).[5] Add the stock solution dropwise while gently stirring the protein solution to prevent precipitation of the hydrophobic reagent. The final concentration of the organic co-solvent should be kept as low as possible (ideally below 10% v/v) to maintain protein stability.

-

Reaction Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C.[2] If the protein is sensitive to light, protect the reaction from light.

Protocol 3: Purification of the Labeled Protein

Purification is essential to remove unreacted this compound and byproducts.

-

Select Purification Method: Choose a suitable purification method based on the properties of the protein.

-

Gel Filtration Chromatography (Desalting): Effective for removing small molecules from larger proteins.

-

Dialysis: Suitable for removing small molecules, but may be slow.

-

High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation.

-

Hydrophobic Interaction Chromatography (HIC): Can be used to separate proteins with different degrees of labeling, as the octyl group increases hydrophobicity.[1]

-

-

Perform Purification: Follow the standard procedure for the chosen purification method.

-

Buffer Exchange: Ensure the final purified protein is in a suitable buffer for storage and downstream applications.

Protocol 4: Characterization of the Labeled Protein

It is crucial to characterize the final product to determine the degree of labeling and confirm the integrity of the protein.

-

Mass Spectrometry (MS): Can be used to confirm the covalent attachment of the octyl group and to determine the distribution of labeled species.

-

SDS-PAGE: Can be used to visualize the labeled protein and check for aggregation or degradation. A shift in mobility may be observed due to the addition of the hydrophobic octyl group.

-

UV-Vis Spectroscopy: Can be used to determine the protein concentration.

Mandatory Visualization

Signaling Pathway Diagram

The Ras family of small GTPases are key regulators of cell growth and proliferation. Their function is critically dependent on their localization to the plasma membrane, which is mediated by post-translational lipid modifications. Labeling a protein with this compound can be used to mimic this lipidation and study its effects on protein localization and function.

Caption: Ras signaling pathway and hydrophobic tagging mimicry.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the protocol for labeling a protein with this compound.

Caption: Workflow for this compound protein labeling.

References

Octyl Maleimide Bioconjugation: A Detailed Guide for Peptide Modification

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the bioconjugation of peptides with octyl maleimide. This technique is particularly valuable for introducing a hydrophobic octyl moiety onto a peptide, thereby modifying its physicochemical properties for various applications, including enhanced membrane interaction, targeted delivery, and the development of novel therapeutics.

Introduction to this compound Bioconjugation

This compound is a thiol-reactive compound that allows for the covalent attachment of an eight-carbon alkyl chain to cysteine residues within a peptide sequence. The reaction, a Michael addition, is highly specific for the sulfhydryl group of cysteine under mild, near-neutral pH conditions, resulting in a stable thioether bond.[1][2] The introduction of the hydrophobic octyl group can significantly alter the peptide's properties, facilitating its interaction with lipid bilayers and other hydrophobic environments.

Key Features of this compound Bioconjugation:

-

High Selectivity: The maleimide group reacts specifically with the thiol group of cysteine residues at pH 6.5-7.5.[2]

-

Stable Bond Formation: The resulting thioether bond is covalent and generally stable under physiological conditions.[3]

-

Hydrophobicity Modification: The octyl chain imparts a hydrophobic character to the peptide, which can be exploited for various applications.

-

Mild Reaction Conditions: The conjugation reaction proceeds efficiently at room temperature and in aqueous buffer systems, preserving the integrity of the peptide.

Applications in Research and Drug Development

The hydrophobic modification of peptides using this compound opens up a range of possibilities in life sciences and drug development:

-

Membrane Anchoring of Peptides: The conjugated octyl group can act as a lipid anchor, facilitating the association of peptides with cell membranes or liposomes. This is particularly useful for studying membrane-associated proteins and for the development of liposomal drug delivery systems.

-

Probing Hydrophobic Interactions: Octyl-modified peptides can be used as tools to investigate protein-protein or protein-lipid interactions involving hydrophobic domains.

-

Enhancing Cell Permeability: In some cases, increasing the hydrophobicity of a peptide can enhance its ability to cross cell membranes.

-

Development of Lipopeptide Therapeutics: Lipopeptides often exhibit improved pharmacokinetic properties and biological activity.

Experimental Protocols

This section provides detailed protocols for the key experiments involved in this compound bioconjugation of peptides.

General Considerations for Handling Hydrophobic Reagents and Peptides

Due to the hydrophobic nature of this compound and the resulting modified peptide, careful consideration of solubility is crucial for successful conjugation and purification.

-

Co-solvents: The use of organic co-solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is often necessary to dissolve this compound and to keep the hydrophobic peptide in solution during the reaction.[1][4] It is recommended to start with a minimal amount of co-solvent and increase it if precipitation occurs.[1]

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for purifying hydrophobic peptides.[5][6] The use of organic solvents like acetonitrile or n-propanol in the mobile phase is essential for eluting the hydrophobic conjugate from the column.[6][7]

Protocol 1: Conjugation of this compound to a Cysteine-Containing Peptide

This protocol outlines the steps for the covalent attachment of this compound to a peptide containing a free cysteine residue.

Materials:

-

Cysteine-containing peptide

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Organic Co-solvent: Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching Reagent: L-cysteine or β-mercaptoethanol

-

Purification System: Reversed-phase HPLC system with a C18 or C8 column

Procedure:

-

Peptide Preparation:

-

Dissolve the cysteine-containing peptide in degassed conjugation buffer to a concentration of 1-5 mg/mL.

-

If the peptide contains disulfide bonds, reduction is necessary. Add a 10-50 fold molar excess of TCEP to the peptide solution and incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before the conjugation reaction.

-

-

This compound Preparation:

-

Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-20 mM).

-

-

Conjugation Reaction:

-

Add the dissolved this compound to the peptide solution. A 10- to 20-fold molar excess of the maleimide over the peptide is recommended to drive the reaction to completion.[8]

-

If the peptide or the maleimide has limited aqueous solubility, the reaction can be performed in a mixture of the conjugation buffer and an organic co-solvent (e.g., up to 30% DMSO).[4]

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or agitation. Protect the reaction from light if any of the components are light-sensitive.

-

-

Quenching the Reaction:

-

To quench any unreacted maleimide, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-20 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Octyl-Peptide Conjugate:

Protocol 2: Characterization of the Octyl-Peptide Conjugate

Accurate characterization of the conjugate is essential to confirm successful conjugation and to determine the purity of the final product.

Methods:

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the covalent addition of the this compound moiety to the peptide by observing the expected mass shift.

-

High-Performance Liquid Chromatography (HPLC): Analytical reversed-phase HPLC is used to assess the purity of the conjugate. The octyl-peptide conjugate will typically have a longer retention time than the unconjugated peptide due to its increased hydrophobicity.[5]

-

UV-Vis Spectroscopy: If the peptide or a linked cargo has a characteristic absorbance, UV-Vis spectroscopy can be used to quantify the peptide and the degree of labeling.

Quantitative Data Summary

The efficiency of the this compound conjugation reaction is influenced by several factors. The following table summarizes key parameters and their typical ranges for successful conjugation.

| Parameter | Recommended Range/Condition | Notes |

| pH | 6.5 - 7.5 | Optimal for thiol-specific reaction. At pH > 7.5, reactivity with primary amines (e.g., lysine) increases. |

| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures may require longer incubation times (overnight), while room temperature reactions are typically faster (1-4 hours).[8] |

| Stoichiometry (Maleimide:Thiol) | 10:1 to 20:1 molar excess of maleimide | A molar excess of the maleimide reagent is generally used to drive the reaction to completion. The optimal ratio should be determined empirically for each specific peptide.[8] |

| Reaction Time | 1 - 4 hours (at room temperature) or overnight (at 4°C) | Reaction progress can be monitored by HPLC to determine the optimal time. |

| Co-solvent Concentration | 0 - 30% (v/v) DMSO or DMF | Use the minimum amount necessary to maintain solubility of both the peptide and the this compound.[4] |

| Conjugation Efficiency | >90% (typical) | Efficiency can be influenced by the accessibility of the cysteine residue and the optimization of reaction conditions. |

Visualizations

Signaling Pathway and Experimental Workflow

Caption: Experimental workflow for this compound bioconjugation of peptides.

Reaction Mechanism

Caption: Michael addition reaction of this compound with a cysteine residue.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hplc.eu [hplc.eu]

- 7. nestgrp.com [nestgrp.com]

- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

Application Notes: Octyl Maleimide in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleimide-thiol chemistry is a widely utilized bioconjugation strategy in the development of antibody-drug conjugates (ADCs). This method leverages the Michael addition reaction, where a thiol group from a cysteine residue on an antibody reacts with the maleimide moiety of a drug-linker construct. This reaction is highly selective for thiols under mild, physiological conditions (pH 6.5-7.5), proceeding approximately 1,000 times faster than reactions with amines at a neutral pH.[][2] This specificity is crucial for the controlled attachment of cytotoxic payloads to antibodies.